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Introduction
DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a critical enzyme involved

in resolving G-quadruplex (G4) structures in both DNA and RNA. These non-canonical

secondary structures are implicated in a variety of cellular processes, including transcription,

translation, and telomere maintenance.[1][2] Dysregulation of G4 structures and the helicases

that resolve them, such as DHX36, has been linked to several diseases, including cancer.[3][4]

Consequently, DHX36 represents a promising therapeutic target.

Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a powerful,

solution-based technique for quantitatively studying molecular interactions in real-time.[5] The

principle of FA is based on the differential tumbling rates of a fluorescently labeled molecule in

its free versus bound state. A small, fluorescently labeled G-quadruplex oligonucleotide

tumbles rapidly in solution, resulting in a low anisotropy value. Upon binding to the much larger

DHX36 protein, the tumbling of the complex slows significantly, leading to an increase in the

anisotropy value. This change in anisotropy can be used to determine the binding affinity

(dissociation constant, Kd) of the interaction.[5]

These application notes provide a detailed protocol for utilizing fluorescence anisotropy to

characterize the binding of DHX36 to G-quadruplex DNA and to screen for potential inhibitors.
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Key Applications
Quantitative Binding Analysis: Determine the dissociation constant (Kd) for the interaction

between DHX36 and various G-quadruplex-forming DNA or RNA sequences.

High-Throughput Screening: Screen compound libraries to identify small molecule inhibitors

that disrupt the DHX36-G4 interaction.

Mechanistic Studies: Investigate the effects of mutations, co-factors (e.g., ATP), and other

proteins on the binding affinity of DHX36 for its substrates.

Data Presentation
The binding affinity of DHX36 for G-quadruplex structures is exceptionally high, with reported

dissociation constants extending into the picomolar range. Below is a summary of reported

binding and kinetic parameters for DHX36 with various G-quadruplex substrates.

Substrate Type
G-Quadruplex
Sequence

Reported
Affinity (Kd)

Kinetic
Parameters
(kcat/KM)

Reference

DNA G-

Quadruplex
General <10 pM - low nM - [6]

DNA G-

Quadruplex

Unimolecular

(G3TT)3G3A15
-

1.3 (±0.2) × 10^9

M-1 min-1
[7]

DNA G-

Quadruplex

Unimolecular

(G3T)3G3A15
-

1.1 (±0.1) × 10^9

M-1 min-1
[7]

DNA G-

Quadruplex

Tetramolecular

(5G-A15)
-

Not dependent

on G4 length
[7]

Experimental Protocols
Protocol 1: Determination of DHX36-G-Quadruplex
Binding Affinity by Direct Titration
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This protocol describes the measurement of the dissociation constant (Kd) by titrating

increasing concentrations of purified DHX36 protein into a constant concentration of a

fluorescently labeled G-quadruplex oligonucleotide.

Materials and Reagents:

Purified recombinant human DHX36 protein

Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-(GGGTTA)3GGG-

3' for human telomeric repeat)

Binding Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 2 mM DTT, 0.01% (v/v)

Tween-20

384-well, low-volume, black, flat-bottom microplates

Fluorescence plate reader with polarization filters

Experimental Workflow:

Preparation Assay Measurement & Analysis

Prepare Fluorescent
G4 DNA Stock

Add G4 DNA to
all wells

Prepare DHX36
Serial Dilution

Add DHX36 dilutions
to wells Incubate at RT Read Fluorescence

Anisotropy
Plot Anisotropy vs.

[DHX36] Calculate Kd

Click to download full resolution via product page

Caption: Workflow for DHX36-G4 binding assay.

Procedure:

G-Quadruplex Preparation:
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Resuspend the 5'-FAM labeled G-quadruplex oligonucleotide in nuclease-free water to a

stock concentration of 100 µM.

To fold the oligonucleotide into a G-quadruplex structure, dilute the stock to 10 µM in

Binding Buffer and heat at 95°C for 5 minutes, followed by slow cooling to room

temperature overnight.

Assay Plate Preparation:

Prepare a serial dilution of DHX36 protein in Binding Buffer. The concentration range

should span from approximately 0.1x to 10x the expected Kd.

Add 10 µL of the fluorescently labeled G-quadruplex DNA to each well of a 384-well plate

to a final concentration of 1-5 nM.

Add 10 µL of the DHX36 serial dilutions to the wells. Include wells with buffer only for a "no

protein" control.

Incubation and Measurement:

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to

reach equilibrium.

Measure the fluorescence anisotropy using a plate reader equipped with appropriate

excitation (e.g., 485 nm for FAM) and emission (e.g., 520 nm for FAM) filters and

polarizers.

Data Analysis:

Plot the change in fluorescence anisotropy as a function of the DHX36 concentration.

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism)

to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay for Screening
DHX36 Inhibitors
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This protocol is designed to screen for small molecules that inhibit the interaction between

DHX36 and a G-quadruplex substrate.

Materials and Reagents:

All materials from Protocol 1

Test compounds dissolved in DMSO

Experimental Workflow:

Preparation Assay Measurement & Analysis

Prepare DHX36-G4
Complex

Add DHX36-G4 Complex
to wells

Prepare Compound
Serial Dilutions

Add Compound dilutions
to wells Incubate at RT Read Fluorescence

Anisotropy
Plot Anisotropy vs.

[Compound] Calculate IC50

Click to download full resolution via product page

Caption: Workflow for DHX36 inhibitor screening.

Procedure:

Assay Plate Preparation:

Prepare a solution containing the DHX36-G4 complex by mixing DHX36 protein (at a

concentration equal to its Kd) and the fluorescently labeled G-quadruplex DNA (at 1-5 nM)

in Binding Buffer.

Prepare serial dilutions of the test compounds in Binding Buffer. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 1%.

Add 10 µL of the DHX36-G4 complex to each well of a 384-well plate.
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Add 10 µL of the compound serial dilutions to the wells. Include wells with DMSO only as a

"no inhibitor" control.

Incubation and Measurement:

Incubate the plate at room temperature for 30-60 minutes.

Measure the fluorescence anisotropy as described in Protocol 1.

Data Analysis:

A decrease in fluorescence anisotropy indicates that the test compound is displacing the

fluorescent G-quadruplex from DHX36.

Plot the fluorescence anisotropy values against the logarithm of the compound

concentration.

Fit the data to a dose-response curve to determine the IC50 value for each compound.

Signaling Pathways Involving DHX36
DHX36 plays a crucial role in several cellular signaling pathways, primarily through its ability to

resolve G-quadruplex structures that regulate gene expression and immune responses.

DHX36 in Innate Immune Signaling
DHX36 acts as a cytoplasmic sensor for viral double-stranded RNA (dsRNA).[8] Upon viral

infection, DHX36 can recognize viral RNA structures and, in conjunction with other helicases,

activate downstream signaling cascades. This leads to the activation of transcription factors

such as NF-κB and IRF3, culminating in the production of type I interferons and other pro-

inflammatory cytokines.[1][8] The STING pathway, a key component of the innate immune

response to cytoplasmic DNA, can also be influenced by the accumulation of cytoplasmic DNA

fragments resulting from genomic instability when DHX36 function is lost.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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